

Environmental fate and transport of diethyl phthalate in aquatic systems

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Compound of Interest

Compound Name: Diethyl Phthalate

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An In-depth Technical Guide to the Environmental Fate and Transport of **Diethyl Phthalate** in Aquatic Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of **Diethyl Phthalate** (DEP) in aquatic ecosystems. It covers the principal degradation and partitioning processes, summarizes key quantitative data, and details common experimental methodologies for their study.

Introduction

Diethyl Phthalate (CAS No. 84-66-2) is a diester of phthalic acid and ethanol, widely used as a plasticizer, a solvent in cosmetics and fragrances, and in various industrial applications.^{[1][2][3]} Due to its extensive use and the fact that it is not chemically bound to the products it is in, DEP is readily released into the environment.^[2] Its presence in aquatic systems is a significant concern due to its potential for aquatic toxicity and as a persistent organic pollutant.^{[1][4][5]} This document outlines the key pathways that determine its persistence, transformation, and distribution in water.

Physicochemical Properties

The environmental behavior of DEP is governed by its fundamental physicochemical properties. These properties influence its solubility, volatility, and tendency to associate with

organic matter.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₄	[6][7]
Molecular Weight	222.24 g/mol	[6][7]
Water Solubility	~1,080 - 1,100 mg/L at 25°C	[6][8][9]
Vapor Pressure	2.1 x 10 ⁻³ mm Hg at 25°C	[7]
Log Octanol-Water Partition Coefficient (Log K _{ow})	2.38 - 2.42	[6][8]
Henry's Law Constant	6.1 x 10 ⁻⁷ atm-m ³ /mole	[7]

Environmental Fate Processes

The persistence of DEP in aquatic systems is determined by a combination of biotic and abiotic degradation processes, as well as physical transport mechanisms. Microbial transformation is the most significant process for the rapid loss of DEP from water.[10][11]

Biodegradation

Biodegradation is the primary mechanism for the removal of DEP from aquatic environments. [10][12] The process is primarily aerobic and involves the sequential hydrolysis of the ester bonds.

- **Pathway:** The degradation typically begins with the hydrolysis of one ester linkage to form monoethyl phthalate (MEP), which is then further hydrolyzed to phthalic acid (PA).[8][13] Phthalic acid can be subsequently mineralized by microorganisms into carbon dioxide and water.[13]
- **Rate:** DEP is considered readily biodegradable.[6] Studies have shown degradation of over 95% in 28 days in acclimated systems.[6] In one study, the bacterium *Ralstonia pickettii* was able to degrade 300 mg/L of DEP in under 24 hours.[14]

- Factors: The rate is influenced by the presence of acclimated microbial populations, nutrient availability, temperature, and oxygen levels.[\[10\]](#)

Abiotic Degradation

While less significant than biodegradation, abiotic processes like hydrolysis and photolysis contribute to the transformation of DEP over longer time scales.

Hydrolysis of DEP in water is a slow process, especially at neutral pH.[\[15\]](#) The reaction involves the cleavage of the ester bonds to form MEP and eventually phthalic acid. The rate is dependent on pH and temperature.

- Rate: The hydrolysis half-life at neutral pH (7.0) and 25°C is estimated to be between 2.9 and 8.8 years, indicating that it is not a significant degradation route under typical environmental conditions.[\[6\]](#) The process is faster under alkaline conditions (pH 8.5-9.5).[\[15\]](#)

Photolysis, or degradation by sunlight, can occur through direct absorption of UV radiation or indirect reaction with photochemically produced species like hydroxyl radicals.

- Pathway: Under UV irradiation in seawater, DEP degrades first to mono-ethyl phthalate (MEP) and then to phthalic anhydride through the cleavage of a C-O bond.[\[16\]](#)
- Rate: Direct photolysis in water is generally considered insignificant because DEP absorbs light at wavelengths that are largely filtered out by the atmosphere and natural waters.[\[6\]](#)[\[17\]](#) However, advanced oxidation processes (e.g., UV/H₂O₂, UV/TiO₂) can significantly accelerate photolytic degradation, achieving over 98% removal in 60 minutes under laboratory conditions.[\[18\]](#)[\[19\]](#)

Environmental Transport and Partitioning

Transport processes dictate the distribution of DEP between the water column, sediment, and biota.

Sorption

DEP has a moderate tendency to adsorb to sediment and suspended organic matter in the water column. This process is primarily governed by the organic carbon content of the solid phase.

- Partitioning: The extent of sorption is described by the organic carbon-water partition coefficient (K_{oc}). Measured K_{oc} values for DEP range from 69 to 1,726 L/kg, indicating low to high mobility depending on the soil or sediment type.^[7] Sorption to marine sediments has been shown to be a primary function of the organic carbon partition.^[20]

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism. The potential for bioaccumulation is often estimated from the octanol-water partition coefficient ($\log K_{ow}$).

- Potential: DEP has a moderate bioaccumulation potential, with a reported bioconcentration factor (BCF) of 117 in bluegill sunfish.^{[6][7]} However, aquatic organisms can also readily metabolize this class of compounds, which may result in lower actual bioaccumulation than predicted.^[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the fate and transport of DEP.

Table 1: Degradation Half-Lives

Process	Conditions	Half-Life	Reference
Hydrolysis	pH 7, 25°C	2.9 - 8.8 years	^[6]
Atmospheric Photolysis	Reaction with OH radicals	1.8 - 18 days	^[6]
Aerobic Soil Biodegradation	-	1.83 days	^[7]

| Anaerobic Soil Biodegradation | - | ~5 days |^[7] |

Table 2: Partition and Bioconcentration Coefficients

Coefficient	Value	Units	Reference
Log K _{ow}	2.38 - 2.42	Unitless	[6][8]
K _{oc}	69 - 1,726	L/kg	[7]

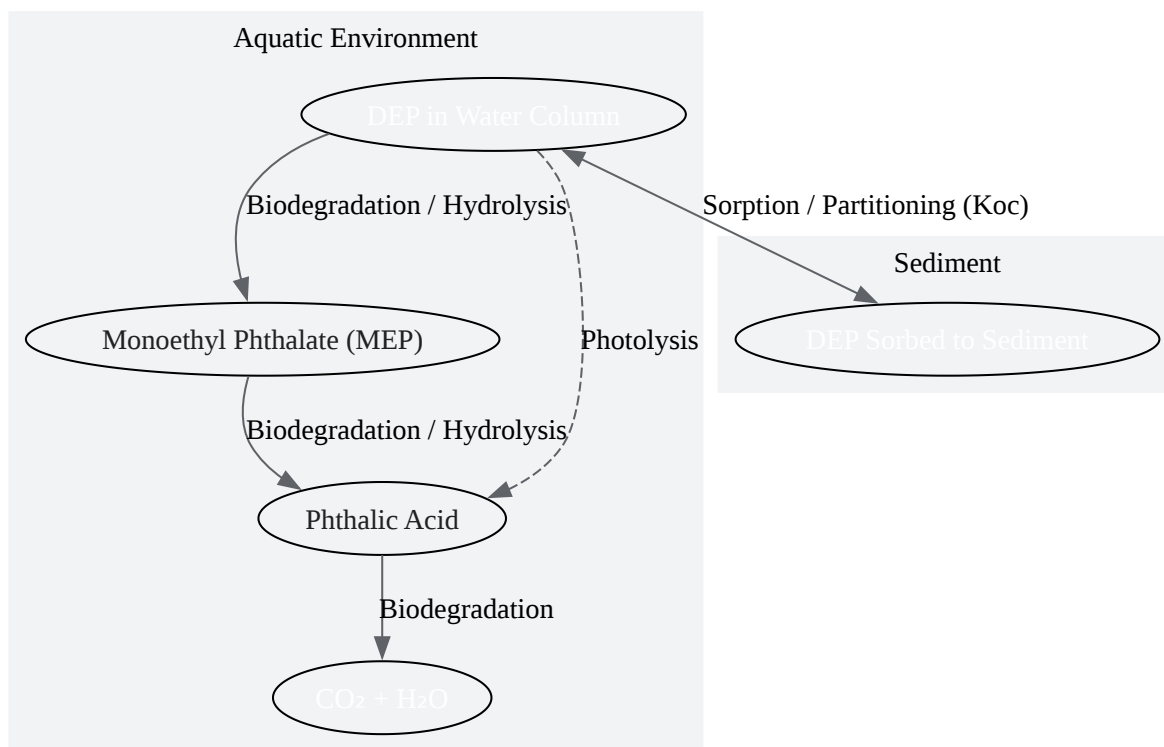
| BCF (Fish) | 117 | L/kg |[6][7] |

Table 3: Aquatic Toxicity

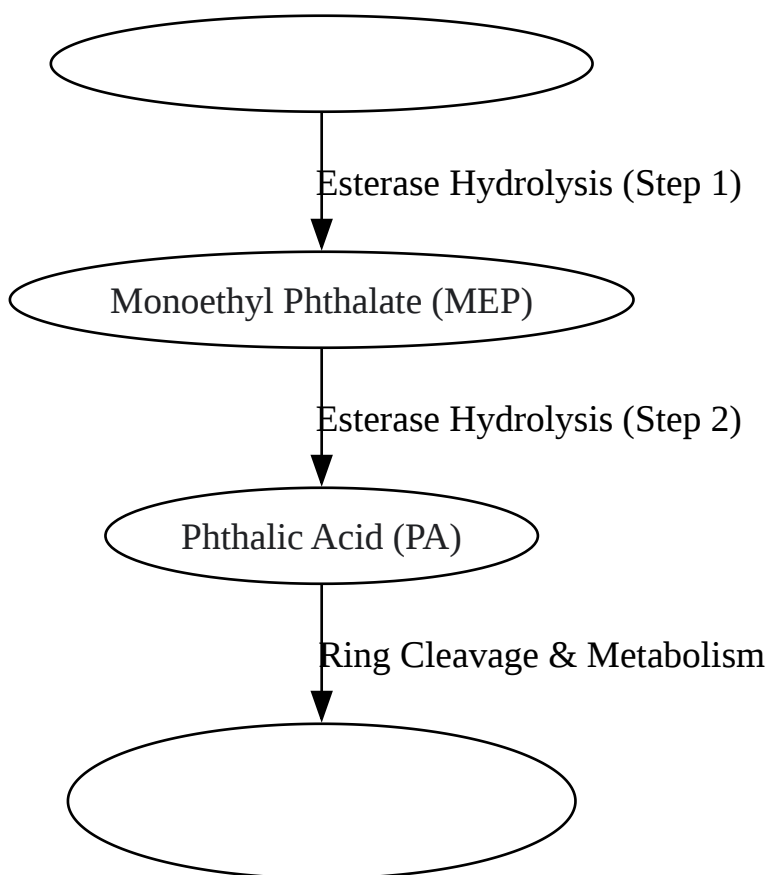
Organism	Endpoint	Value (mg/L)	Reference
Freshwater Fish (various)	96-hr LC ₅₀	12 - 17	
Daphnia magna (crustacean)	48-hr EC ₅₀	86	
Daphnia magna (crustacean)	21-day NOEC (reproduction)	25	
Algae, Crustaceans, Fish	Acute EC ₅₀ /LC ₅₀	7.6 - 131	[6]

| Hyalella azteca (amphipod) | 10-day LC₅₀ | 4.21 |[4][7] |

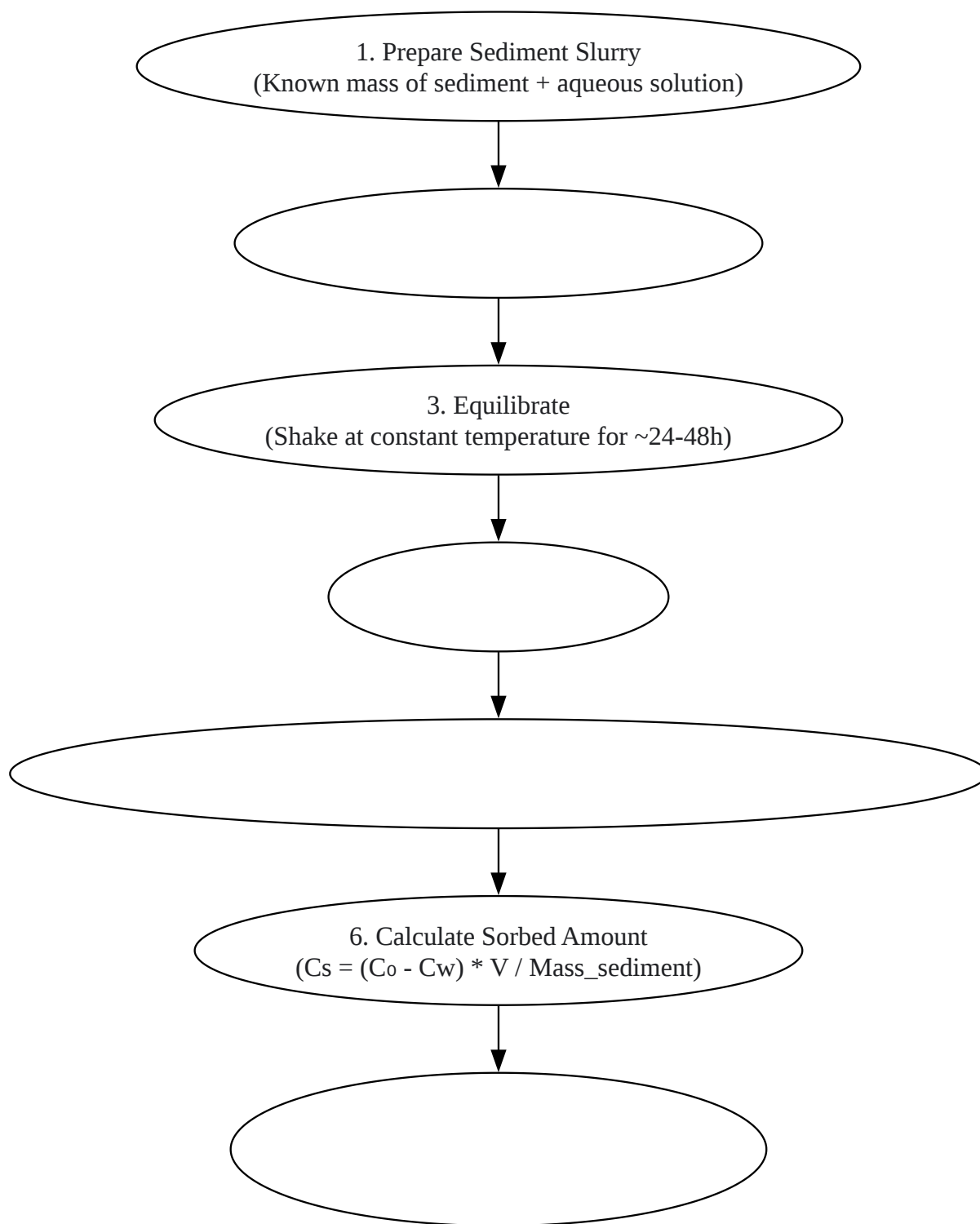
Visualizations of Key Pathways and Workflows



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Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data on the environmental fate of DEP. The following sections outline standard protocols for key experiments.

Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol is designed to determine the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

- 1. Principle: A solution of DEP is inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is aerated in the dark at a constant temperature. Biodegradation is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of degradation is calculated by comparing the CO₂ produced with the theoretical maximum (ThCO₂).
- 2. Materials & Reagents:
 - Test substance: **Diethyl Phthalate** (DEP).
 - Inoculum: Activated sludge from a domestic wastewater treatment plant.
 - Mineral Medium: Standardized solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides, and sulfates).
 - CO₂-free air.
 - Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution for trapping CO₂.
- 3. Procedure:
 - Prepare the mineral medium and add the inoculum to achieve a concentration of a few milligrams of suspended solids per liter.
 - Add DEP as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.

- Set up parallel test vessels, including a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (DEP + reference substance).
- Incubate the vessels in the dark at $22 \pm 2^\circ\text{C}$ for 28 days.
- Pass CO_2 -free air through the vessels. The exhaust air is bubbled through a known volume and concentration of $\text{Ba}(\text{OH})_2$ or NaOH to trap the evolved CO_2 .
- Periodically (e.g., every 2-3 days), measure the amount of CO_2 produced by titrating the remaining hydroxide solution with standard acid (e.g., HCl).
- 4. Data Analysis:
 - Calculate the cumulative CO_2 produced in the test and blank vessels.
 - Calculate the percentage of biodegradation as: $\% \text{ Degradation} = [(\text{CO}_2_{\text{test}} - \text{CO}_2_{\text{blank}}) / \text{ThCO}_2] * 100$.
 - A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test.

Protocol: Adsorption/Desorption (OECD 106 - Batch Equilibrium Method)

This method measures the sorption of a chemical to soil or sediment, allowing for the calculation of the distribution coefficient (K_d) and the organic carbon-normalized coefficient (K_{oc}).

- 1. Principle: A known mass of sediment or soil is equilibrated with an aqueous solution containing a known concentration of DEP. After equilibration, the solid and liquid phases are separated, and the concentration of DEP in the aqueous phase is measured. The amount sorbed to the solid phase is determined by the difference from the initial concentration.
- 2. Materials & Reagents:

- Test substance: **Diethyl Phthalate** (DEP), potentially ^{14}C -radiolabeled for easier quantification.
- Adsorbent: Well-characterized sediment or soil samples (known pH, texture, and fraction of organic carbon, foc).
- Aqueous Solution: Typically 0.01 M CaCl_2 to maintain a constant ionic strength and minimize cation exchange.
- Centrifuge tubes with low-adsorption characteristics (e.g., glass with Teflon-lined caps).
- 3. Procedure:
 - Air-dry and sieve (<2 mm) the soil/sediment samples. Determine the foc.
 - Add a known mass of soil/sediment to a series of centrifuge tubes.
 - Add a known volume of the aqueous DEP solution at several concentrations to the tubes.
 - Seal the tubes and shake them in a constant-temperature shaker until equilibrium is reached (preliminary tests should determine this time, often 24-48 hours).
 - Separate the phases by centrifugation at high speed.
 - Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.
 - Analyze the DEP concentration in the supernatant (C_e) using an appropriate method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or liquid scintillation counting if radiolabeled DEP is used.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- 4. Data Analysis:
 - Calculate the amount of DEP sorbed to the solid phase (C_s) in mg/kg.
 - Plot C_s versus C_e . The slope of this isotherm is the distribution coefficient, K_d (L/kg).
 - Normalize K_d for the organic carbon content of the adsorbent to find K_{oc} : $K_{oc} = (K_d / \text{foc})$.

Conclusion

The environmental fate of **diethyl phthalate** in aquatic systems is a multifaceted process dominated by microbial degradation. While abiotic processes like hydrolysis and photolysis are slow, they can contribute to transformation over extended periods. DEP exhibits moderate sorption potential to sediments and a moderate potential for bioaccumulation, though the latter may be limited by metabolic processes in organisms. Understanding these pathways and the methodologies used to quantify them is essential for accurately assessing the environmental risk posed by DEP and for developing effective management and remediation strategies.

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